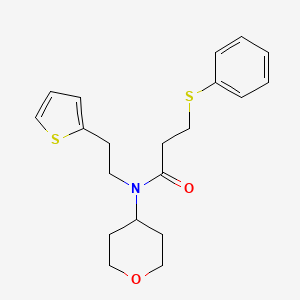
3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions and the use of catalysts to improve yields and selectivity. For instance, the first paper describes a phosphine-catalyzed [4 + 2] annulation reaction to produce benzothieno[3,2-b]pyran derivatives . Although this reaction does not directly pertain to the synthesis of the compound , the methodology could be relevant if similar structural motifs or synthetic strategies are required.
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the reactivity and interaction of a compound with biological targets. The second paper discusses a compound synthesized through a three-component reaction and characterized by various spectroscopic techniques . These techniques, such as IR, 1H-NMR, and mass spectrometry, are essential tools for elucidating the structure of organic compounds, including the one of interest.
Chemical Reactions Analysis
Chemical reactions involving complex molecules can lead to a variety of products depending on the reaction conditions and the functional groups present in the reactants. The papers provided do not detail reactions specifically involving 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide, but they do offer examples of how different substituents and catalysts can influence the outcome of organic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are determined by its molecular structure. The third paper presents a series of compounds with varying substitutions on the benzene ring, which significantly affect their potency as anticancer agents . Although not directly related, this highlights the importance of structural features in determining the properties and potential biological activities of a compound.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has been conducted on the synthesis and structural characterization of compounds with structural similarities or related functional groups, aiming to explore their chemical properties and potential biological activities. For example, studies on the synthesis and application of new S-(substituted)thio- and thienoquinoline derivatives as antimicrobial agents illustrate the process of designing and synthesizing compounds with potential therapeutic applications (Awad, Abdel-rahman, & Bakhite, 1991). These methodologies can be adapted for the synthesis of a wide range of compounds, including 3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide, to explore their potential applications in various fields.
Potential Biological Applications
The research also extends to evaluating the biological activities of synthesized compounds. For instance, the synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents indicate a broad spectrum of potential therapeutic applications for novel compounds (Küçükgüzel et al., 2013). These studies are crucial for identifying new drug candidates and understanding their mechanisms of action.
Methodological Advances
In addition to the synthesis and biological evaluation, research on these compounds includes the development of new synthetic methodologies and reaction mechanisms. For example, the unexpected reaction of certain compounds with thiourea and its mechanism provides insights into novel synthetic pathways that could be utilized for creating a variety of structurally complex and biologically active molecules (Ledenyova et al., 2018).
Antimicrobial and Anticancer Activity
Some studies focus on the antimicrobial and anticancer activities of newly synthesized compounds, highlighting their potential as therapeutic agents. The synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds, for example, demonstrate the ongoing search for new antimicrobial agents with novel mechanisms of action (Sarvaiya, Gulati, & Patel, 2019).
Propriétés
IUPAC Name |
N-(oxan-4-yl)-3-phenylsulfanyl-N-(2-thiophen-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2S2/c22-20(11-16-25-18-5-2-1-3-6-18)21(17-9-13-23-14-10-17)12-8-19-7-4-15-24-19/h1-7,15,17H,8-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZNDEYAHGRTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(phenylthio)-N-(tetrahydro-2H-pyran-4-yl)-N-(2-(thiophen-2-yl)ethyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


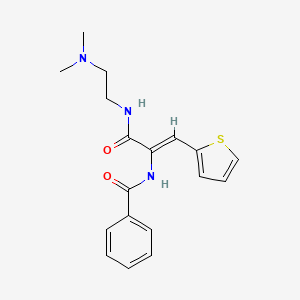

![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)
![2-[[3-(3,4-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2543864.png)
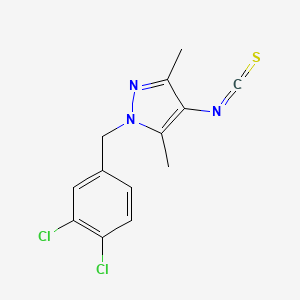
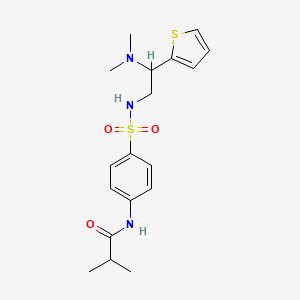
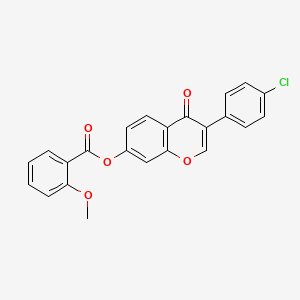
![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2543869.png)




